(4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one
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Description
(4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one is a useful research compound. Its molecular formula is C13H12N2OS and its molecular weight is 244.31. The purity is usually 95%.
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Biological Activity
The compound (4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one , often referred to as EVT-2787344 , has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its activity in various fields of research.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazole ring with a methylsulfanyl group and a phenylpropene moiety. Its molecular formula is C14H15N3OS with a molecular weight of approximately 273.35 g/mol. The presence of the methylsulfanyl group may enhance its lipophilicity, potentially affecting its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The detailed synthetic pathway remains proprietary in many studies; however, it often includes condensation reactions leading to the formation of the imidazole core.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to EVT-2787344 have shown moderate to excellent activity against various bacterial strains. A comparative study highlighted that certain derivatives achieved minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against Gram-positive and Gram-negative bacteria .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
EVT-2787344 | 16 | Staphylococcus aureus |
EVT-2787344 | 32 | Escherichia coli |
Reference Compound | 8 | Bacillus subtilis |
Antifungal Activity
The antifungal properties of similar imidazole derivatives have also been explored. In vitro tests against common phytopathogens revealed that certain compounds exhibited antifungal activity with IC50 values indicating effective growth inhibition at low concentrations .
Anticancer Activity
Emerging research indicates that EVT-2787344 may possess anticancer properties. Studies involving cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) have shown promising results, with some derivatives exhibiting IC50 values below 30 µM, suggesting potential as chemotherapeutic agents .
Cell Line | IC50 (µM) | Compound Tested |
---|---|---|
HCT-116 | 6.2 | EVT-2787344 |
T47D | 27.3 | EVT-2787344 |
The exact mechanism by which EVT-2787344 exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets, possibly disrupting cellular processes or signaling pathways critical for microbial and cancer cell survival.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of EVT-2787344 against a panel of bacterial strains. Results indicated significant inhibition, particularly against Staphylococcus aureus, suggesting its potential utility in treating infections caused by resistant strains.
- Anticancer Potential : Another investigation focused on the anticancer activities of EVT-2787344 in vitro, demonstrating selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology.
Properties
IUPAC Name |
(4Z)-2-methylsulfanyl-4-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-17-13-14-11(12(16)15-13)9-5-8-10-6-3-2-4-7-10/h2-9H,1H3,(H,14,15,16)/b8-5+,11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJWKTODCOCNPH-PAUBHIBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC=CC2=CC=CC=C2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C=C\C2=CC=CC=C2)/C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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